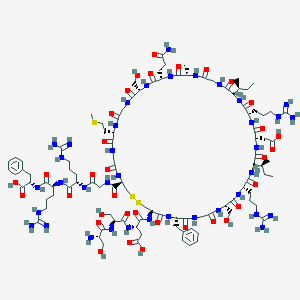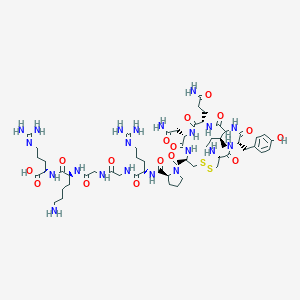![molecular formula C12H10N4S B039200 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine CAS No. 113246-86-9](/img/structure/B39200.png)
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C12H10N4S and a molecular weight of 242.3 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a hydrazino group at the 4-position and a phenyl group at the 5-position. It is commonly used in proteomics research and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine typically involves the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous reagent .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted thieno[2,3-d]pyrimidines .
Applications De Recherche Scientifique
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine include:
- 4-Amino-5-phenylthieno[2,3-d]pyrimidine
- 4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine
- 4-Hydrazino-5-methylthieno[2,3-d]pyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the hydrazino group at the 4-position and the phenyl group at the 5-position allows for distinct interactions with molecular targets and enables the compound to participate in a variety of chemical reactions .
Propriétés
IUPAC Name |
(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c13-16-11-10-9(8-4-2-1-3-5-8)6-17-12(10)15-7-14-11/h1-7H,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYLLTSMUHTLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352818 | |
| Record name | 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113246-86-9 | |
| Record name | 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)








